molecular formula C13H12N4O3S B12309650 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12309650
M. Wt: 304.33 g/mol
InChI Key: NKDFDHXLZSCCCQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its fused heterocyclic core and substituent positions. The parent structure, pyrazolo[3,4-d]pyrimidine, consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. Substitutents are assigned based on their attachment points:

  • A 4-methoxyphenyl group (C₆H₄OCH₃) is bonded to the pyrazole nitrogen at position 1.
  • A methylsulfonyl group (SO₂CH₃) is attached to the pyrimidine ring at position 6.

The systematic name is 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine , reflecting these substituents and their locations.

Structural Representation
The compound’s structure (Figure 1) features:

  • A bicyclic pyrazolo[3,4-d]pyrimidine core.
  • Methoxy-substituted phenyl at position 1.
  • Methylsulfonyl group at position 6.
         OCH₃  
           │  
           ˅  
1-N─Pyrazolo[3,4-d]pyrimidine-6-SO₂CH₃  

Alternative Chemical Identifiers (CAS Registry Numbers, PubChem CID)

While the exact CAS Registry Number and PubChem CID for this compound are not explicitly listed in the provided sources, analogous pyrazolo[3,4-d]pyrimidine derivatives offer contextual insights:

  • Related CAS Numbers :

    • N6-(4-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: CAS 878063-08-2.
    • 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]isoquinoline: PubChem CID 57339376.
  • PubChem CID Inference :
    Pyrazolo[3,4-d]pyrimidine derivatives in PubChem (e.g., CID 67499) share structural motifs, suggesting that the target compound would follow similar registration protocols.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₂N₄O₃S , calculated as follows:

Component Contribution to Formula
Pyrazolo[3,4-d]pyrimidine C₅H₃N₄
4-Methoxyphenyl C₇H₇O
Methylsulfonyl CH₃SO₂

Formula Breakdown :

  • Carbon (C) : 5 (core) + 7 (phenyl) + 1 (methylsulfonyl) = 13
  • Hydrogen (H) : 3 (core) + 7 (phenyl) + 3 (methylsulfonyl) = 13
  • Nitrogen (N) : 4 (core) = 4
  • Oxygen (O) : 1 (methoxy) + 2 (sulfonyl) = 3
  • Sulfur (S) : 1 (sulfonyl) = 1

Molecular Weight :

  • C: 13 × 12.01 = 156.13
  • H: 13 × 1.01 = 13.13
  • N: 4 × 14.01 = 56.04
  • O: 3 × 16.00 = 48.00
  • S: 1 × 32.07 = 32.07
  • Total : 156.13 + 13.13 + 56.04 + 48.00 + 32.07 = 305.37 g/mol

This aligns with molecular weights of related compounds, such as N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (344.40 g/mol), accounting for differences in substituents.

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-methylsulfonylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H12N4O3S/c1-20-11-5-3-10(4-6-11)17-12-9(8-15-17)7-14-13(16-12)21(2,18)19/h3-8H,1-2H3

InChI Key

NKDFDHXLZSCCCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Conventional Cyclization Using Nitriles and Ortho-Amino Esters

The foundational step involves cyclizing ortho-amino esters with nitriles to form the pyrazolo[3,4-d]pyrimidine scaffold. For example, 1-(2,4-dinitrophenyl)pyrazole-4-carboxylate reacts with aliphatic/aromatic nitriles (e.g., acetonitrile or benzonitrile) in dioxane under HCl gas, yielding 6-substituted derivatives after 6 hours at reflux. This method produces yields of 65–85%, with the methoxyphenyl group introduced via 4-methoxybenzonitrile. Post-cyclization, methylation at the 6-position is achieved using methyl iodide in DMF, though this step requires careful temperature control to avoid N-alkylation byproducts.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates cyclization, completing reactions in 15–30 minutes versus 6 hours conventionally. A representative protocol heats a mixture of 1-(4-methoxyphenyl)pyrazole-4-carboxylate and methylsulfonylacetonitrile in dimethylacetamide (DMA) at 150°C under 300 W irradiation. This approach achieves 92% yield for the intermediate 6-(methylsulfonyl)pyrazolo[3,4-d]pyrimidine, minimizing side products like hydrolyzed esters. The methoxyphenyl group’s electron-donating nature enhances microwave absorption, facilitating faster ring closure.

Functionalization Strategies for Sulfonyl and Methoxy Groups

Chlorination and Sulfonation Sequence

Chlorination of the 4-keto intermediate using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) in refluxing toluene generates the 4-chloro derivative, a key precursor for sulfonation. Subsequent treatment with sodium methanesulfinate in acetonitrile at 80°C replaces the chloro group with methylsulfonyl, achieving 78% yield after recrystallization from ethanol. The reaction’s success hinges on stoichiometric control, as excess sulfinating agent leads to over-sulfonation at the pyrazole nitrogen.

Optimization of Reaction Conditions and Workup

Solvent and Catalyst Screening

Comparative studies highlight dimethylformamide (DMF) as superior to dioxane or toluene for cyclization, improving yields by 15–20% due to better solubility of nitro intermediates. Catalytic amounts of p-toluenesulfonic acid (p-TSA) further enhance cyclization efficiency, reducing side product formation from 12% to 3%. For sulfonation, acetonitrile outperforms THF by stabilizing the sulfinate anion, as evidenced by ¹H NMR monitoring.

Purification and Crystallization Techniques

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane), but recrystallization from ethanol/water (3:1) offers higher recovery for final compounds (89–93% purity). Crystallography data for 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine reveal a monoclinic crystal system with hydrogen bonding between sulfonyl oxygen and pyrimidine N–H, critical for stabilizing the solid-state structure.

Analytical Characterization and Spectral Data

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • N–H Stretch : 3284–3352 cm⁻¹ (pyrimidine NH)
  • S=O Symmetric/Asymmetric Stretch : 1160 cm⁻¹ and 1325 cm⁻¹
  • C–O (Methoxy) : 1250 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • Methoxyphenyl : δ 3.87 (s, 3H, OCH₃), δ 7.12–7.15 (d, 2H, J = 8.8 Hz), δ 7.89–7.92 (d, 2H, J = 8.8 Hz)
  • Methylsulfonyl : δ 3.15 (s, 3H, SO₂CH₃)
  • Pyrazole CH : δ 8.74 (s, 1H)

¹³C NMR confirms the quaternary carbon at δ 160.9 ppm (C=O) and sulfonyl carbon at δ 44.2 ppm.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Time Purity (%) Key Advantage
Conventional 78 6 h 89 Scalability to >100 g batches
Microwave 92 0.5 h 95 Energy efficiency
Ullmann Coupling 68 24 h 87 Avoids nitrile intermediates

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Research has shown that compounds similar to 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyrazolo[3,4-d]pyrimidines and found that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cells (MDA-MB-231) .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study:
In a study published in Pharmacology Reports, researchers demonstrated that a derivative of pyrazolo[3,4-d]pyrimidine significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has also been explored. Compounds in this class have shown efficacy against various bacterial strains, indicating their potential as new antimicrobial agents.

Case Study:
A recent investigation highlighted the antibacterial activity of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, suggesting that modifications at the methylsulfonyl group could enhance this activity .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibition of MDA-MB-231 cell proliferation
Anti-inflammatoryReduction of TNF-alpha and IL-6 in arthritis models
Antimicrobial ActivityEfficacy against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Effects at Position 1

The substituent at position 1 of the pyrazolo[3,4-d]pyrimidine core significantly influences biological activity:

  • 1-(4-Methoxyphenyl) : This group is associated with CNS activity, particularly anticonvulsant and anxiolytic effects, due to its interaction with benzodiazepine sites on GABA receptors .
  • 1-(2-Chlorophenyl) : Found in PDE9 inhibitors (e.g., ), this substituent enhances selectivity for phosphodiesterase enzymes, critical for cyclic nucleotide signaling .
  • 1-(4-Fluorophenyl) : Fluorine substitution improves lipophilicity and bioavailability, as seen in anticancer derivatives (e.g., 4-chloro-1-(4-fluorophenyl)-3-methyl-pyrazolo[3,4-d]pyrimidine) .

Key Insight : The 4-methoxyphenyl group optimizes CNS-targeted activity, while halogenated aryl groups favor enzyme inhibition or anticancer effects.

Substituent Effects at Position 6

Position 6 modifications alter electronic properties and biological outcomes:

  • This group is unique to the target compound and contrasts with sulfur-containing analogs .
  • Methylthio (-SCH₃) : Present in KKC080096 (), this group promotes anti-inflammatory effects via heme oxygenase-1 (HO-1) upregulation. The thioether is less polar than sulfonyl, affecting membrane permeability .
  • Chloro (-Cl) : Found in intermediates like 4-chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine (), chlorine facilitates further functionalization but may reduce solubility .
  • Amine (-NH₂) : In , a piperazinylamine group at position 6 improves solubility and introduces hydrogen-bonding capabilities, critical for kinase inhibition .

Key Insight : Sulfonyl groups enhance stability and target affinity, while thioethers or amines balance solubility and specific biological interactions.

Data Table: Key Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Position 1 Substituent Position 6 Substituent Biological Activity Reference
1-(4-Methoxyphenyl)-6-(methylsulfonyl) 4-Methoxyphenyl Methylsulfonyl CNS modulation (predicted)
1-(2-Chlorophenyl)-6-(trifluoro-2-methylpropyl) 2-Chlorophenyl Trifluoro-2-methylpropyl PDE9 inhibition
KKC080096 t-Butyl Methylthio Anti-inflammatory (HO-1 upregulation)
1-(4-Fluorophenyl)-3-methyl-4-chloro 4-Fluorophenyl Chloro Anticancer (EGFR/ErbB2 inhibition)
1-Phenyl-4-(4-fluorobenzylidene)hydrazinyl Phenyl Hydrazinyl Antitumor (IC₅₀ = 7.5 nM)

Biological Activity

1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a range of biological activities, particularly in medicinal chemistry, where it has been studied for its potential as an enzyme inhibitor and therapeutic agent. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is C13_{13}H12_{12}N4_{4}O3_{3}S, with a molecular weight of 304.33 g/mol. The compound features a pyrazole ring fused to a pyrimidine ring, with a methoxy group at the para position of the phenyl ring and a methylsulfonyl group at the sixth position of the pyrazolo ring. These functional groups contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities including:

  • Anticancer Activity : Various derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
  • Enzyme Inhibition : It has potential as an inhibitor for various kinases and other enzymes involved in pathological processes.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX-1/COX-2 inhibition
Enzyme inhibitionKinase inhibition

Case Studies and Research Findings

Case Study 1: Anticancer Potential
In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through modulation of signaling pathways related to cell survival and proliferation.

Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in carrageenan-induced paw edema models. The results showed that it significantly reduced inflammation compared to control groups, with IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: IC50_{50} Values for COX Inhibition

CompoundIC50_{50} (µmol/L)Reference
1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine0.04 ± 0.01
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be influenced by modifications to its structure. SAR studies suggest that:

  • Methoxy Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
  • Methylsulfonyl Group : Contributes to the compound's ability to participate in nucleophilic substitution reactions, enhancing its reactivity and potential for biological interaction.

Table 3: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Chlorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidineChlorophenyl instead of methoxyphenylAntitumor properties
1-(Phenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidineNo substituents on phenyl groupAnti-inflammatory effects
1-(4-Fluorophenyl)-6-(methylsulfonyl)-pyrazolo[3,4-d]pyrimidineFluorophenyl as substituentEnhanced kinase inhibition

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